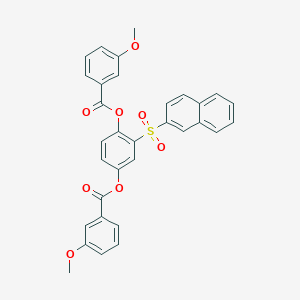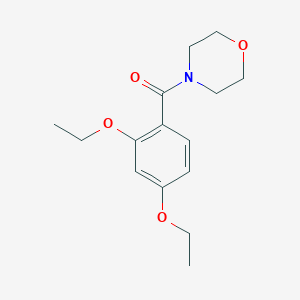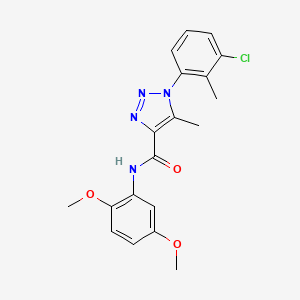![molecular formula C15H20N2O4 B4540648 3-methoxy-N-[3-(4-morpholinyl)-3-oxopropyl]benzamide](/img/structure/B4540648.png)
3-methoxy-N-[3-(4-morpholinyl)-3-oxopropyl]benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzamides involves various chemical processes, including condensation reactions and cyclization steps. For instance, compounds with similar structures have been synthesized through condensation of specific carboxylic acids with amines, followed by cyclization with hydrazine hydrate, demonstrating the complex synthetic routes used to produce such compounds (Lu et al., 2021). Another synthesis approach involved the rhodium-catalyzed oxidative acylation between secondary benzamides and aryl aldehydes, highlighting the diversity of synthetic methodologies (Sharma et al., 2012).
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been extensively analyzed through techniques like X-ray diffraction and DFT calculations. These analyses reveal detailed information about the crystalline structure, geometrical parameters, and molecular geometry, offering insights into the compound's structural characteristics (Demir et al., 2015).
Chemical Reactions and Properties
Benzamides undergo various chemical reactions that modify their structure and enhance their biological activity. For example, the synthesis and pharmacological evaluation of benzamides involve reactions that aim to improve their efficacy as gastrokinetic agents (Kato et al., 1992). These studies provide valuable information on the chemical behavior and potential applications of these compounds.
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are crucial for understanding the compound's behavior in various environments. While specific data on 3-methoxy-N-[3-(4-morpholinyl)-3-oxopropyl]benzamide is scarce, research on related benzamides suggests that these properties are significantly influenced by the molecular structure and substituents (Ghattas et al., 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity, pKa, and the potential for forming hydrogen bonds, play a vital role in the compound's applications, especially in drug design. Detailed studies on benzamides, including theoretical calculations and experimental evaluations, shed light on these properties, aiding in the development of compounds with desired biological activities (Ramesh et al., 2019).
Propiedades
IUPAC Name |
3-methoxy-N-(3-morpholin-4-yl-3-oxopropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-20-13-4-2-3-12(11-13)15(19)16-6-5-14(18)17-7-9-21-10-8-17/h2-4,11H,5-10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDNYZAQONTAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[3-(morpholin-4-yl)-3-oxopropyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-furylmethyl)-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4540567.png)
![8-(2,4-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4540569.png)

![3-{[(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4540582.png)
![ethyl {2-[(phenoxyacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4540589.png)

![N-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B4540610.png)



![4-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylphenyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B4540646.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4540650.png)
![N,N'-bis[3-(aminocarbonyl)phenyl]hexanediamide](/img/structure/B4540654.png)
![N-[1-(2-methoxyphenyl)ethyl]-2-furamide](/img/structure/B4540662.png)